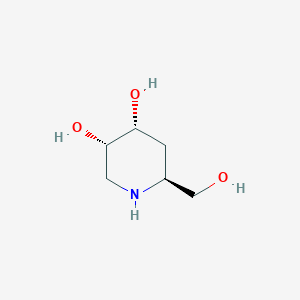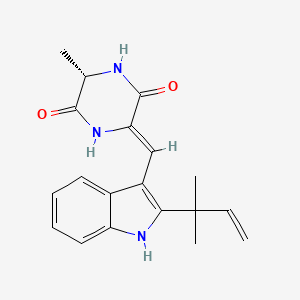
新棘轮菌素 A
描述
Neoechinulin A is a diketopiperazine type indole alkaloid . It demonstrates radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties . It has been isolated from various fungal sources like Aspergillus sp., Xylaria euglossa, Eurotium cristatum, Microsporum sp., etc .
Synthesis Analysis
A series of neoechinulin A derivatives have been synthesized and examined for their anti-nitration and anti-oxidant activities as well as their cytoprotective activity . The synthetic route features aldol condensation of a 3-formyl indole derivative and intramolecular cyclization .Molecular Structure Analysis
Neoechinulin A has a molecular formula of C19H21N3O2 . It has a double bond between C8/C9, which contributes to its cytoprotective nature .Chemical Reactions Analysis
Neoechinulin A exhibits protection to PC12 cells against nitrosative stress via increasing NAD (P)H reserve capacity and decreasing cellular GSH levels . It also confers protection via rescuing PC12 cells from rotenone-induced stress by lowering LDH leakage .Physical And Chemical Properties Analysis
Neoechinulin A has a molecular weight of 323.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 323.16337692 g/mol .科学研究应用
Antiviral Activity
Neoechinulin A has shown promising results as a SARS-CoV-2 Mpro inhibitor . It exhibited a potent inhibitory effect against SARS-CoV-2 Mpro with an IC50 value of 0.47 μM, which is comparable to the reference standard GC376 . Despite the structural similarity between neoechinulin A and its analogues, only neoechinulin A showed a promising effect . Neoechinulin B, a closely related analogue, displayed potent inhibition against a panel of drug-resistant influenza clinical isolates .
Anti-inflammatory Properties
Neoechinulin A has demonstrated anti-inflammatory properties . It has been found to suppress the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) remarkably, and reduce the mRNA expressions and protein synthesis of various mediators of inflammation .
Anticancer Activity
Neoechinulin A has shown potential as an anticancer lead molecule . In vitro and in vivo assays have established its potential, making it a promising candidate for further research in cancer treatment .
Anti-neuroinflammatory Properties
Neoechinulin A has also shown anti-neuroinflammatory properties . This makes it a potential candidate for research in neurodegenerative diseases .
Antidepressant-like Effects
Research suggests that neoechinulin A improves memory functions in LPS-treated mice, and also exerts antidepressant-like effects through changes in the 5-HT system .
Cytoprotection Activity
Neoechinulin A, isolated from Eurotium rubrum, showed cytoprotection activity against peroxynitrite generated from SIN-1 [3- (4-morpholinyl)sydnonimine hydrochloride] in PC12 cells .
作用机制
Target of Action
Neoechinulin A, a diketopiperazine type indole alkaloid, has been found to interact with several targets. It has been shown to bind directly with proteins such as chromogranin B and glutaredoxin 3 . These proteins are involved in various cellular processes, including the regulation of secretory vesicles and the protection of cells from oxidative stress, respectively .
Mode of Action
Neoechinulin A demonstrates a range of pharmacological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties . It inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
Neoechinulin A affects several biochemical pathways. It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB) in lipopolysaccharide-stimulated RAW264.7 macrophages by inhibiting the phosphorylation and degradation of inhibitor kappa B (IκB)-α . This leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, it has been suggested that neoechinulin A may influence the p38 MAPK pathway .
Result of Action
Neoechinulin A has been shown to have a protective effect against cell death induced by peroxynitrite, a potent oxidant . It also exhibits anti-nitration and antioxidant activities . In vitro and in vivo assays have established the potential of neoechinulin A as a promising anticancer and anti-neuroinflammatory lead molecule .
Action Environment
The action of neoechinulin A can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the cellular environment can impact the effectiveness of neoechinulin A
属性
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-SAIXKJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
neoechinulin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does neoechinulin A exert its neuroprotective effects?
A1: Neoechinulin A has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:
- Directly scavenge peroxynitrite: Neoechinulin A exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].
- Exert neurotrophic factor-like activity: Similar to nerve growth factor, neoechinulin A can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].
- Enhance mitochondrial function: Neoechinulin A has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.
Q2: What is known about the target proteins of neoechinulin A?
A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for neoechinulin A []. Further studies revealed:
- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between neoechinulin A and both chromogranin B and glutaredoxin 3 [].
- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of neoechinulin A [].
Q3: How does neoechinulin A protect against rotenone-induced cytotoxicity?
A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. Neoechinulin A was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:
- Modulation of cellular energy metabolism: Interestingly, neoechinulin A co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].
- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, neoechinulin A presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].
Q4: What is the role of the C-8/C-9 double bond in the biological activity of neoechinulin A?
A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in neoechinulin A plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].
- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].
- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].
Q5: Does neoechinulin A possess anti-inflammatory properties?
A5: Yes, neoechinulin A exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:
- Suppression of inflammatory mediators: Neoechinulin A dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].
- Modulation of key signaling pathways: Neoechinulin A effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].
Q6: What is the molecular formula, weight, and key spectroscopic data for neoechinulin A?
A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol
Q7: What is known about the stability of neoechinulin A under different conditions?
A7: While specific stability data is limited in the provided research papers, neoechinulin A, like many natural products, may be susceptible to degradation under certain conditions such as:
Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of neoechinulin A?
A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of neoechinulin A:
Q9: What is known about the toxicity and safety profile of neoechinulin A?
A9: While neoechinulin A exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:
Q10: What analytical techniques are commonly employed to characterize and quantify neoechinulin A?
A10: A combination of techniques is typically used for the analysis of neoechinulin A:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



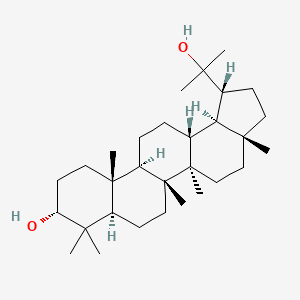
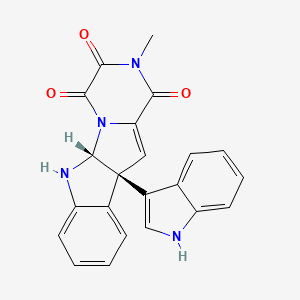
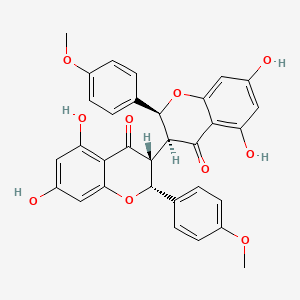
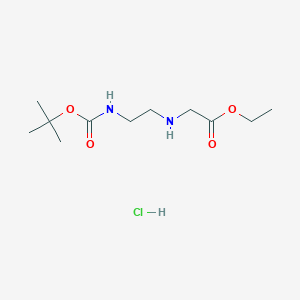
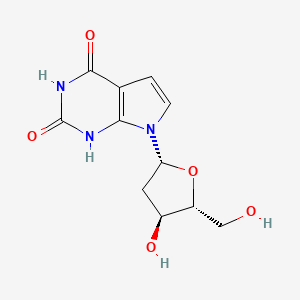

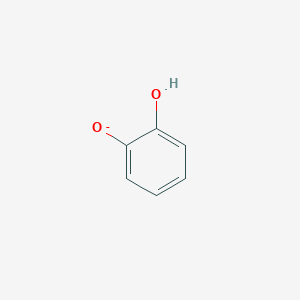
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
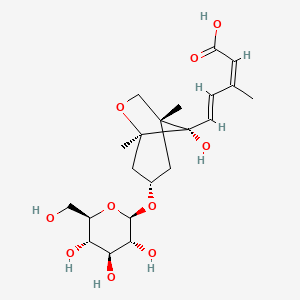
![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)

